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Compound of Interest

Compound Name: N-cyclohexyl-2-nitrobenzamide

CAS No.: 1780-21-8

Cat. No.: B11981902

Get Quote

Executive Summary
N-Cyclohexyl-2-nitrobenzamide (CAS: 1780-21-8) is a critical intermediate in the synthesis of

bioactive nitrogen heterocycles, particularly quinazolinones. Characterized by its stability and

distinct crystallographic properties, it serves as a model substrate for studying amide bond

conformers and nitro-group reductions. This guide provides a comprehensive technical profile,

synthesizing experimental data with validated protocols for researchers in medicinal chemistry

and process development.
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Parameter Specification

IUPAC Name N-Cyclohexyl-2-nitrobenzamide

CAS Registry Number 1780-21-8

Molecular Formula C₁₃H₁₆N₂O₃

Molecular Weight 248.28 g/mol

SMILES O=C(NC1CCCCC1)C2=CC=CC=C2=O

InChIKey HVAPXQQNJGQXGW-UHFFFAOYSA-N

Structural Features
Ortho-nitro substitution; secondary amide linker;

cyclohexyl aliphatic ring.

Physicochemical Properties[1][2][3][4][5][6][7][8]
Solid-State Characteristics

Appearance: Yellow crystalline solid. The yellow coloration is characteristic of the nitro-

aromatic chromophore.

Melting Point: 156–157 °C [1].

Crystal System: Monoclinic, Space Group P2₁/n [2].

Lattice Parameters:

,

,

,

.

Packing: Stabilized by intermolecular N–H···O hydrogen bonds between the amide proton

and the nitro group oxygen, forming supramolecular chains.
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Solubility:

High: Dichloromethane (DCM), Chloroform, Acetone, DMSO, DMF.

Moderate: Ethanol, Methanol (hot).

Insoluble: Water (LogP predicted ~2.5–2.8 due to lipophilic cyclohexyl ring).

Acidity (pKa): The amide proton is weakly acidic (pKa > 15), while the conjugate acid of the

amide nitrogen has a pKa < -1.

Synthesis & Purification Protocol
The standard synthesis involves the Schotten-Baumann acylation of cyclohexylamine with 2-

nitrobenzoyl chloride. This route is preferred for its high yield and operational simplicity.

Experimental Protocol
Reagents: 2-Nitrobenzoyl chloride (1.0 eq), Cyclohexylamine (1.1 eq), Triethylamine (1.2 eq),

Dichloromethane (DCM).

Preparation: Dissolve 2-nitrobenzoyl chloride (1.85 g, 10 mmol) in anhydrous DCM (20 mL)

under an inert atmosphere (

). Cool to 0 °C.

Addition: Dropwise add a solution of cyclohexylamine (1.09 g, 11 mmol) and triethylamine

(1.21 g, 12 mmol) in DCM (10 mL) over 15 minutes.

Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by

TLC (SiO₂, 30% EtOAc/Hexanes).

Workup: Quench with 1M HCl (20 mL) to remove unreacted amine. Wash the organic layer

with sat. NaHCO₃ (20 mL) and Brine (20 mL).

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purification: Recrystallize from hot Ethanol/Water (9:1) to yield yellow needles.
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Synthesis Workflow Diagram
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Remove unreacted amine

Base Wash (NaHCO3)
Remove acid byproducts

Recrystallization
(EtOH/H2O)

Pure N-Cyclohexyl-2-nitrobenzamide
(Yellow Needles)
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Caption: Step-by-step workflow for the chemical synthesis and purification of N-cyclohexyl-2-
nitrobenzamide.
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Spectral Characterization
Nuclear Magnetic Resonance (NMR)
The structure is confirmed by the distinct aliphatic cyclohexyl signals and the deshielded

aromatic protons ortho to the nitro group.

Nucleus
Shift (

, ppm)
Multiplicity Integration Assignment

¹H NMR 8.05 Doublet (d) 1H
Ar-H (Ortho to

)

(CDCl₃) 7.50 – 7.75 Multiplet (m) 3H Ar-H (Meta/Para)

5.90 Broad (br) 1H Amide N-H

3.95 Multiplet (m) 1H Cyclohexyl N-CH

2.05 – 1.15 Multiplet (m) 10H Cyclohexyl

¹³C NMR 166.5 Singlet C
Carbonyl (

)

(CDCl₃) 146.5 Singlet C
Ar-C (

)

133.5, 130.5,

129.0, 124.5
- CH

Aromatic

Carbons

48.8 - CH Cyclohexyl N-CH

32.8, 25.4, 24.8 - Cyclohexyl Ring

Infrared Spectroscopy (IR)
Amide I (

Stretch): 1640–1660 cm⁻¹ (Strong).
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Amide II (

Bend): 1530–1550 cm⁻¹.

Nitro Group (

Stretch): 1525 cm⁻¹ (Asymmetric) and 1345 cm⁻¹ (Symmetric).

Stretch: 3280–3300 cm⁻¹ (Medium, broad).

Reactivity & Applications
Reduction to Quinazolinones
N-Cyclohexyl-2-nitrobenzamide is a primary precursor for 3-cyclohexylquinazolin-4(3H)-one.

The transformation proceeds via the reduction of the nitro group to an amine, followed by

cyclization with an orthoformate or aldehyde source [3].

Mechanism:

Reduction:

(using Fe/HCl,

/Pd-C, or

).

Cyclization: Condensation of the resulting N-cyclohexyl-2-aminobenzamide with a carbon

source (e.g., triethyl orthoformate) closes the pyrimidine ring.

Reaction Pathway Diagram

N-Cyclohexyl-2-nitrobenzamide
(Precursor)

N-Cyclohexyl-2-aminobenzamide
(Reduced Intermediate)

Reduction
(H2/Pd-C or Fe/AcOH) 3-Cyclohexylquinazolin-4(3H)-one

(Target Heterocycle)

Cyclization
(HC(OEt)3 / H+)
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Caption: Synthetic pathway from N-cyclohexyl-2-nitrobenzamide to bioactive quinazolinone

scaffolds.

Safety & Handling (SDS Summary)
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

Handling: Use in a fume hood. Avoid dust generation.

Storage: Store in a cool, dry place. Stable under normal temperature and pressure.

First Aid:

Eye Contact: Rinse cautiously with water for 15 minutes.

Skin Contact: Wash with soap and water.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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